molecular formula C18H18N4O2S B3726302 2-ethoxy-6-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

2-ethoxy-6-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Cat. No.: B3726302
M. Wt: 354.4 g/mol
InChI Key: VHMUGCRLGCUCQW-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a heterocyclic Schiff base ligand . It has a linear formula of C18H18N4O3S and a molecular weight of 370.433 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The compound can be synthesized by the condensation of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with salicylaldehyde derivatives in a 1:1 molar ratio . The synthesized Schiff base ligands can then be complexed with Co (II), Ni (II), Cu (II), Zn (II) metal ions .


Molecular Structure Analysis

The structure of the compound was elucidated with the help of various spectral and physicochemical techniques . Spectroscopic data confirm the tridentate nature of ligands which coordinate to the metal via deprotonated oxygen, azomethine nitrogen, and thiol sulfur .


Chemical Reactions Analysis

The compound shows non-electrolytic nature as indicated by conductivity data . It forms complexes with Co (II), Ni (II), Cu (II), Zn (II) metal ions .


Physical And Chemical Properties Analysis

The compound is pale yellow in color . It has a melting point of 94–96 °C and a conductivity of 14.09 Ohm −1 cm 2 mol −1 in DMF . The analytical calculation for C 17 H 16 N 4 O 3 S (%) is C: 57.29, H: 4.52, N: 15.72 .

Mechanism of Action

The compound and its complexes were evaluated for their in-vitro antimicrobial activity against four pathogenic bacterial strains and two pathogenic fungal strains . The anticancer activity of all the synthesized compounds was evaluated against human carcinoma cell lines i.e. HCT-116, DU145, and A549 using MTT assay . Molecular docking studies were performed to rationalize the preferred modes of interaction of most potent compounds with the active site of human EGFR protein (PDB id: 5XGM) .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

4-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-3-24-15-10-6-8-13(16(15)23)11-19-22-17(20-21-18(22)25)14-9-5-4-7-12(14)2/h4-11,23H,3H2,1-2H3,(H,21,25)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMUGCRLGCUCQW-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethoxy-6-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
Reactant of Route 2
Reactant of Route 2
2-ethoxy-6-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
Reactant of Route 3
Reactant of Route 3
2-ethoxy-6-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
Reactant of Route 4
2-ethoxy-6-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
Reactant of Route 5
Reactant of Route 5
2-ethoxy-6-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
Reactant of Route 6
2-ethoxy-6-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

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